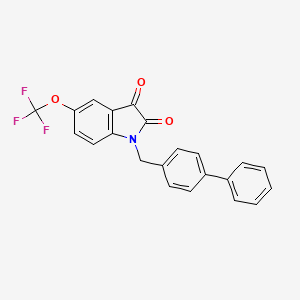
1-Oxido-4-pentylsulfanylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxido-4-pentylsulfanylpyridin-1-ium is an organic compound that belongs to the class of pyridine N-oxides. This compound is characterized by a pyridine ring substituted with a pentylsulfanyl group at the fourth position and an oxide group at the nitrogen atom. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Pentylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: The parent compound without the pentylsulfanyl group.
4-(Methylsulfanyl)pyridine 1-oxide: A similar compound with a methylsulfanyl group instead of a pentylsulfanyl group.
4-(Ethylsulfanyl)pyridine 1-oxide: A compound with an ethylsulfanyl group
Uniqueness
1-Oxido-4-pentylsulfanylpyridin-1-ium is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
129598-87-4 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.296 |
Nom IUPAC |
1-oxido-4-pentylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |
Clé InChI |
XOUPGTSTCBPUBI-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=[N+](C=C1)[O-] |
Synonymes |
Pyridine, 4-(pentylthio)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/new.no-structure.jpg)


![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)



![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)


